![molecular formula C12H18N4O3 B12612712 N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide CAS No. 911321-16-9](/img/structure/B12612712.png)
N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide
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Overview
Description
N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide is a complex organic compound with a unique structure that includes a nitrophenyl group, a dimethylaminoethyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with N,N-dimethylethylenediamine followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted acetamides.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide as an anticancer agent. The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance, it has shown promising results in vitro against non-small cell lung cancer cells by inducing apoptosis through the activation of caspases and modulation of apoptotic pathways.
Case Study:
- A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in A549 lung cancer cells, with an IC50 value of 15 µM after 48 hours of exposure. The mechanism was linked to the compound's ability to interfere with cellular signaling pathways involved in proliferation and survival.
Antiparasitic Properties
This compound has also been evaluated for its antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness.
Data Table: Antiparasitic Activity
Compound | Target Organism | EC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | Trypanosoma brucei | 0.005 | >30 |
This compound exhibited a low effective concentration (EC50), indicating high potency against the parasite while showing minimal toxicity to mammalian cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profiles of this compound. Modifications to the dimethylamino group or the nitrophenyl moiety can lead to variations in biological activity.
Key Findings:
- Substituting different alkyl groups on the dimethylamine can enhance solubility and bioavailability.
- Alterations in the nitrophenyl structure may affect binding affinity to target proteins involved in cancer progression or parasitic survival.
Mechanism of Action
The mechanism of action of N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)acetamide: Similar structure but lacks the dimethylaminoethyl group.
N-(3-Nitrophenyl)acetamide: Similar structure with the nitro group in a different position.
N-(2-Dimethylaminoethyl)acetamide: Lacks the nitrophenyl group.
Uniqueness
N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide is unique due to the presence of both the nitrophenyl and dimethylaminoethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide, also known by its CAS number 911321-16-9, is a compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H18N4O3
- Molecular Weight : 250.30 g/mol
- Structural Characteristics : The compound features a nitrophenyl group, which is known to influence its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study highlighted the mechanism through which related nitroaniline derivatives induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Nitroaniline A | HCT116 | 5.0 | Caspase activation |
Nitroaniline B | AGS | 10.0 | Mitochondrial disruption |
This compound | TBD | TBD | TBD |
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes that play a role in various diseases. For example, compounds with similar structures have shown inhibitory effects on lysosomal phospholipase A2, which is linked to drug-induced phospholipidosis . This inhibition can lead to altered lipid metabolism and potentially therapeutic effects in conditions like cancer and neurodegenerative diseases.
Table 2: Enzyme Inhibition Data
Enzyme | Compound Tested | Inhibition (%) at 10 µM |
---|---|---|
Lysosomal Phospholipase A2 | This compound | TBD |
Other Enzymes | Nitroaniline C | 75% |
The biological activity of this compound is likely mediated through several mechanisms:
- Mitochondrial Dysfunction : Similar compounds have been shown to induce mitochondrial permeability transition, leading to apoptosis .
- Caspase Activation : The activation of caspases is a critical step in the apoptotic pathway, suggesting that this compound may trigger cell death in malignant cells.
- Lipid Metabolism Alteration : By inhibiting lysosomal enzymes, the compound may affect lipid homeostasis, which is crucial in various pathologies.
Case Studies and Research Findings
In a recent study published in Nature Reviews, researchers examined the effects of this compound on different cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations above 5 µM .
Another investigation focused on its potential neuroprotective effects, where it was found to mitigate oxidative stress-induced neuronal damage in vitro . This suggests a dual role in both anticancer and neuroprotective contexts.
Properties
CAS No. |
911321-16-9 |
---|---|
Molecular Formula |
C12H18N4O3 |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
N-[4-[2-(dimethylamino)ethylamino]-3-nitrophenyl]acetamide |
InChI |
InChI=1S/C12H18N4O3/c1-9(17)14-10-4-5-11(12(8-10)16(18)19)13-6-7-15(2)3/h4-5,8,13H,6-7H2,1-3H3,(H,14,17) |
InChI Key |
HFFXLYNDAFXRKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NCCN(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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